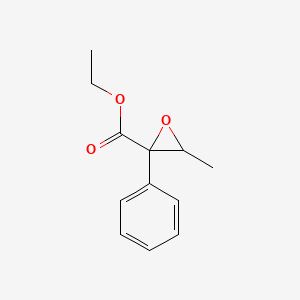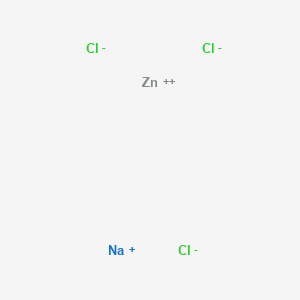
Sodium zinc chloride (1/1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium zinc chloride (1/1/3) is an ionic compound composed of sodium, zinc, and chloride ions in a specific stoichiometric ratio. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Sodium zinc chloride can be synthesized through the reaction of sodium chloride with zinc chloride in an aqueous solution. The reaction typically involves dissolving equimolar amounts of sodium chloride and zinc chloride in water, followed by crystallization to obtain the desired compound.
Industrial Production Methods: Industrial production of sodium zinc chloride often involves the use of high-purity reactants and controlled reaction conditions to ensure the formation of the compound in the desired stoichiometric ratio. The process may include steps such as filtration, evaporation, and crystallization to purify the final product.
化学反応の分析
Types of Reactions: Sodium zinc chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between reactants.
Substitution Reactions: Where one ion in the compound is replaced by another ion.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Often involve reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution Reactions: Typically involve the use of other halide salts or metal ions in aqueous solutions.
Major Products Formed:
Oxidation-Reduction Reactions: Can produce zinc oxide and sodium chloride as major products.
Substitution Reactions: May result in the formation of different metal chlorides and sodium salts.
科学的研究の応用
Sodium zinc chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of batteries, as a corrosion inhibitor, and in the manufacturing of textiles and paper.
作用機序
The mechanism of action of sodium zinc chloride involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and modulate signaling pathways. Sodium ions contribute to maintaining osmotic balance and electrical neutrality in solutions.
類似化合物との比較
Sodium chloride:
Zinc chloride: Used in organic synthesis, as a dehydrating agent, and in the production of batteries.
Potassium chloride: Used as a fertilizer, in medical treatments, and in food processing.
Uniqueness of Sodium Zinc Chloride: Sodium zinc chloride is unique due to its specific stoichiometric ratio and the combined properties of sodium and zinc ions. This compound exhibits distinct chemical reactivity and applications that are not observed in its individual components or other similar compounds.
特性
CAS番号 |
64417-99-8 |
|---|---|
分子式 |
Cl3NaZn |
分子量 |
194.7 g/mol |
IUPAC名 |
sodium;zinc;trichloride |
InChI |
InChI=1S/3ClH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3 |
InChIキー |
HYEKBBUUXFWKKZ-UHFFFAOYSA-K |
正規SMILES |
[Na+].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


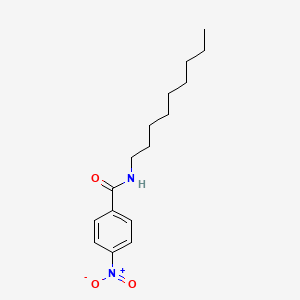
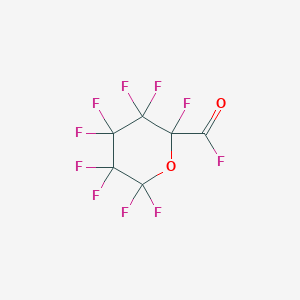
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
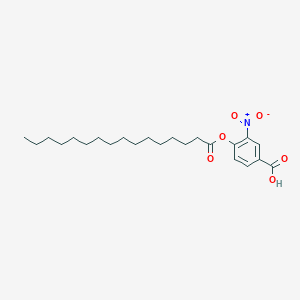
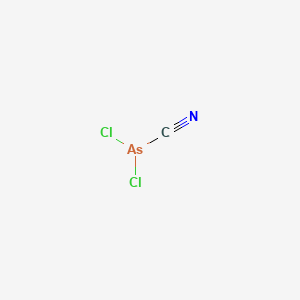

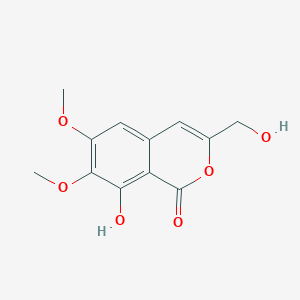

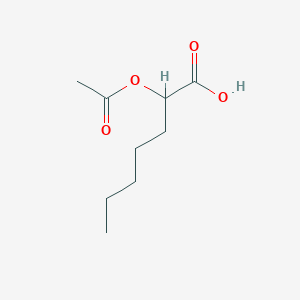
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)

